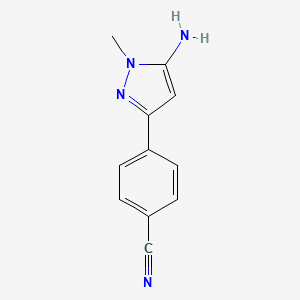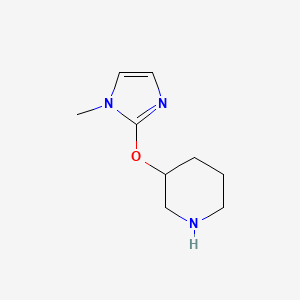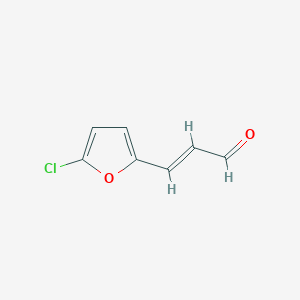
3-(5-Chlorofuran-2-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde is an organic compound that features a furan ring substituted with a chlorine atom at the 5-position and an acrylaldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(5-Chlorofuran-2-yl)acrylaldehyde typically involves the reaction of 5-chlorofuran-2-carbaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation, where 5-chlorofuran-2-carbaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of (e)-3-(5-Chlorofuran-2-yl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(5-Chlorofuran-2-yl)acrylic acid.
Reduction: 3-(5-Chlorofuran-2-yl)acryl alcohol.
Substitution: 3-(5-Methoxyfuran-2-yl)acrylaldehyde.
Aplicaciones Científicas De Investigación
(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (e)-3-(5-Chlorofuran-2-yl)acrylaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring and acrylaldehyde group contribute to its reactivity and ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromofuran-2-yl)acrylaldehyde
- 3-(5-Methoxyfuran-2-yl)acrylaldehyde
- 3-(5-Nitrofuran-2-yl)acrylaldehyde
Uniqueness
(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde is unique due to the presence of the chlorine atom on the furan ring, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H5ClO2 |
|---|---|
Peso molecular |
156.56 g/mol |
Nombre IUPAC |
(E)-3-(5-chlorofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-5H/b2-1+ |
Clave InChI |
WIUWUWFVSQVDCM-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(OC(=C1)Cl)/C=C/C=O |
SMILES canónico |
C1=C(OC(=C1)Cl)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








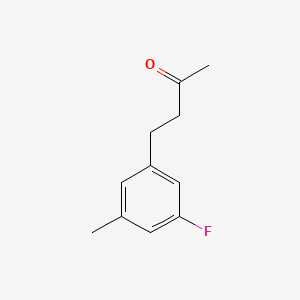
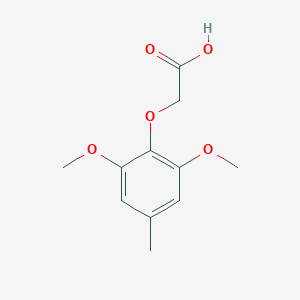
aminehydrochloride](/img/structure/B13602351.png)
aminedihydrochloride](/img/structure/B13602359.png)

